Cinnamoylpyrrolidine derivatives, such as cinnarizine and cinnamaldehyde, have been extensively studied due to their diverse pharmacological properties and potential therapeutic applications. These compounds are known for their roles in treating conditions like rheumatoid arthritis, peripheral vascular disease, and motion sickness, as well as their implications in side effects such as drug-induced parkinsonism. The following analysis delves into the mechanism of action and applications of these compounds across various fields, drawing on the findings from multiple research studies.
Cinnamaldehyde has demonstrated potential as a therapeutic compound for rheumatoid arthritis by reducing synovial inflammation and suppressing IL-1β production in both in vitro and in vivo studies1.
Cinnarizine and flunarizine have been widely used in the treatment of vertigo and circulatory disorders. However, their inhibitory effects on mitochondrial respiration and respiratory chain complexes may contribute to parkinsonism, particularly in the elderly with already impaired mitochondrial function3. Moreover, cinnarizine and flunarizine are potent uncouplers of the vacuolar H+-ATPase in catecholamine storage vesicles, which may inhibit proton pumping and catecholamine uptake, contributing to drug-induced parkinsonism7.
Cinnarizine has been shown to improve peripheral blood flow in patients with peripheral vascular disease. The mechanism may involve a direct effect on the blood itself, improving red-cell deformability and reducing blood viscosity9. Cinnamyl alcohol, a related compound, attenuates vasoconstriction by activating K+ channels via the NO-cGMP-protein kinase G pathway and inhibiting Rho-kinase8.
N-substituted-3-arylpyrrolidines have been identified as potent and selective ligands for the serotonin 1A receptor, indicating their potential as antianxiety and antidepressant agents6.
Cinnarizine's antioxidant activity, as evidenced by its inhibition of lipid peroxidation, may explain some of its therapeutic effects and side effects, such as the induction of extrapyramidal reactions2.
Cinnamaldehyde (CA), a key component of cinnamon, has been shown to exert anti-inflammatory effects in rheumatoid arthritis by suppressing the production of pro-inflammatory cytokines, particularly IL-1β. This suppression is achieved through the modulation of the succinate/HIF-1α axis and inhibition of NLRP3 inflammasome assembly, which is crucial for IL-1β processing1. Cinnarizine, on the other hand, is a calcium antagonist with antivasoconstrictor properties. It has been found to inhibit lipid peroxidation in various biological systems, which may contribute to its therapeutic effects and help explain some of its side effects2. Additionally, cinnarizine and flunarizine have been implicated in the inhibition of mitochondrial complexes I and II, which could be significant factors in the aggravation or induction of parkinsonism in elderly patients3.
Ro 09-0198 (cinnamycin) is another cinnamoylpyrrolidine derivative that binds specifically to phosphatidylethanolamine, a lipid found in biological membranes. This binding is characterized by a large binding constant and is driven by both entropy and enthalpy, depending on the temperature4. Cinnarizine also exhibits labyrinthine sedative properties by antagonizing the stimulated influx of extracellular calcium ions, which affects the intracellular calcium ATP balance and reduces blood viscosity5.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6